Cas no 1270414-69-1 (2-(4-bromo-3-methylphenyl)azetidine)

2-(4-Bromo-3-methylphenyl)azetidine is a brominated azetidine derivative featuring a phenyl ring substituted with a methyl group at the 3-position and a bromine atom at the 4-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The azetidine ring provides structural rigidity, while the bromine substituent offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its well-defined stereochemistry and stability under various reaction conditions make it suitable for applications in medicinal chemistry and material science. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
2-(4-bromo-3-methylphenyl)azetidine structure
1270414-69-1 structure
Product name:2-(4-bromo-3-methylphenyl)azetidine
CAS No:1270414-69-1
MF:C10H12BrN
Molecular Weight:226.112981796265
CID:5914852
PubChem ID:65814717

2-(4-bromo-3-methylphenyl)azetidine 化学的及び物理的性質

名前と識別子

    • 2-(4-bromo-3-methylphenyl)azetidine
    • AKOS015155849
    • 1270414-69-1
    • EN300-1913458
    • Azetidine, 2-(4-bromo-3-methylphenyl)-
    • インチ: 1S/C10H12BrN/c1-7-6-8(2-3-9(7)11)10-4-5-12-10/h2-3,6,10,12H,4-5H2,1H3
    • InChIKey: GNYMZVSKYITRPS-UHFFFAOYSA-N
    • SMILES: N1CCC1C1=CC=C(Br)C(C)=C1

計算された属性

  • 精确分子量: 225.01531g/mol
  • 同位素质量: 225.01531g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • XLogP3: 2.5

じっけんとくせい

  • 密度みつど: 1.381±0.06 g/cm3(Predicted)
  • Boiling Point: 285.7±40.0 °C(Predicted)
  • 酸度系数(pKa): 10.24±0.40(Predicted)

2-(4-bromo-3-methylphenyl)azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1913458-1.0g
2-(4-bromo-3-methylphenyl)azetidine
1270414-69-1
1g
$1272.0 2023-05-31
Enamine
EN300-1913458-10.0g
2-(4-bromo-3-methylphenyl)azetidine
1270414-69-1
10g
$5467.0 2023-05-31
Enamine
EN300-1913458-0.5g
2-(4-bromo-3-methylphenyl)azetidine
1270414-69-1
0.5g
$1014.0 2023-09-17
Enamine
EN300-1913458-0.05g
2-(4-bromo-3-methylphenyl)azetidine
1270414-69-1
0.05g
$888.0 2023-09-17
Enamine
EN300-1913458-0.25g
2-(4-bromo-3-methylphenyl)azetidine
1270414-69-1
0.25g
$972.0 2023-09-17
Enamine
EN300-1913458-2.5g
2-(4-bromo-3-methylphenyl)azetidine
1270414-69-1
2.5g
$2071.0 2023-09-17
Enamine
EN300-1913458-5.0g
2-(4-bromo-3-methylphenyl)azetidine
1270414-69-1
5g
$3687.0 2023-05-31
Enamine
EN300-1913458-10g
2-(4-bromo-3-methylphenyl)azetidine
1270414-69-1
10g
$4545.0 2023-09-17
Enamine
EN300-1913458-0.1g
2-(4-bromo-3-methylphenyl)azetidine
1270414-69-1
0.1g
$930.0 2023-09-17
Enamine
EN300-1913458-1g
2-(4-bromo-3-methylphenyl)azetidine
1270414-69-1
1g
$1057.0 2023-09-17

2-(4-bromo-3-methylphenyl)azetidine 関連文献

2-(4-bromo-3-methylphenyl)azetidineに関する追加情報

2-(4-Bromo-3-Methylphenyl)Azetidine: A Comprehensive Overview

The compound with CAS No. 1270414-69-1, commonly referred to as 2-(4-bromo-3-methylphenyl)azetidine, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule belongs to the class of azetidine derivatives, which are four-membered ring compounds with unique chemical properties. The azetidine framework is known for its rigidity and ability to form stable structures, making it a valuable component in drug design and material science.

Recent studies have highlighted the potential of 2-(4-bromo-3-methylphenyl)azetidine in various applications, particularly in the development of bioactive compounds. Researchers have explored its role as a building block for constructing complex molecular architectures, leveraging its bromine substituent for further functionalization. The bromine atom at the para position of the phenyl ring introduces electronic effects that enhance the molecule's reactivity, making it a versatile intermediate in organic synthesis.

In terms of structural analysis, 2-(4-bromo-3-methylphenyl)azetidine exhibits a rigid bicyclic system that contributes to its stability. The methyl group at the meta position of the phenyl ring adds steric bulk, influencing the molecule's conformational flexibility. This combination of electronic and steric effects has been exploited in designing compounds with specific biological activities, such as kinase inhibitors or GPCR modulators.

From a synthetic perspective, the preparation of 2-(4-bromo-3-methylphenyl)azetidine involves multi-step processes that highlight its compatibility with modern organic synthesis techniques. Recent advancements in catalytic asymmetric synthesis have enabled the enantioselective construction of this compound, opening new avenues for its use in asymmetric drug discovery.

The application of 2-(4-bromo-3-methylphenyl)azetidine extends beyond traditional organic chemistry. Its incorporation into polymer frameworks has been explored for developing advanced materials with tailored mechanical and electronic properties. The azetidine ring serves as a robust structural motif, enhancing the durability and functionality of these materials.

In conclusion, 2-(4-bromo-3-methylphenyl)azetidine represents a promising compound with diverse applications across multiple disciplines. Its unique chemical properties and versatility make it an invaluable tool in contemporary research and development efforts.

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